molecular formula C10H16NO+ B1671111 Edrophonium CAS No. 312-48-1

Edrophonium

Numéro de catalogue: B1671111
Numéro CAS: 312-48-1
Poids moléculaire: 166.24 g/mol
Clé InChI: VWLHWLSRQJQWRG-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Edrophonium is a quaternary ammonium compound and a rapid-onset, short-acting, reversible inhibitor of acetylcholinesterase . Its primary research value lies in its application as a pharmacological tool for investigating cholinergic transmission and neuromuscular junction disorders. By competitively inhibiting acetylcholinesterase, this compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, leading to an increased concentration and prolonged activity of acetylcholine at both nicotinic and muscarinic receptors . Historically, this mechanism was utilized in a diagnostic test for myasthenia gravis, where its administration could transiently improve muscle strength by compensating for the loss of functional acetylcholine receptors . Researchers also employ this compound to study the reversal of non-depolarizing neuromuscular blocking agents and to explore cardiac electrophysiology due to its parasympathomimetic effects . Its very short duration of action, typically between 10 to 30 minutes, makes it particularly useful for acute experimental protocols . This compound is a cationic molecule at physiological pH, which limits its ability to cross the blood-brain barrier, thereby concentrating its effects in the peripheral nervous system . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Key on ui mechanism of action

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects.

Numéro CAS

312-48-1

Formule moléculaire

C10H16NO+

Poids moléculaire

166.24 g/mol

Nom IUPAC

ethyl-(3-hydroxyphenyl)-dimethylazanium

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

Clé InChI

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

SMILES canonique

CC[N+](C)(C)C1=CC(=CC=C1)O

Apparence

Solid powder

melting_point

162-163

Autres numéros CAS

312-48-1
116-38-1

Description physique

Liquid

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

116-38-1 (cloride)
302-83-0 (bromide salt/solvate)

Durée de conservation

>2 years if stored properly

Solubilité

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'édrophonium peut être synthétisé par alkylation de la 3-hydroxy-N,N-diméthylaniline avec du bromure d'éthyle. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour faciliter le processus d'alkylation .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de l'édrophonium implique des réactions d'alkylation similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Types de réactions :

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

L'édrophonium a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

L'édrophonium exerce ses effets en inhibant l'enzyme acétylcholinestérase. Cette inhibition empêche la dégradation de l'acétylcholine, conduisant à une concentration accrue d'acétylcholine à la jonction neuromusculaire. Les niveaux élevés d'acétylcholine améliorent la transmission neuromusculaire, améliorant ainsi la force musculaire dans des conditions telles que la myasthénie grave . L'édrophonium se lie au site allostérique sérine-103 de l'acétylcholinestérase, qui est distinct du site actif ciblé par d'autres inhibiteurs tels que la pyridostigmine et la néostigmine .

Composés similaires :

Comparaison :

Le site de liaison unique de l'édrophonium et son action rapide le rendent particulièrement utile pour les applications diagnostiques, le distinguant des autres inhibiteurs de l'acétylcholinestérase.

Applications De Recherche Scientifique

Diagnostic Applications

Myasthenia Gravis Diagnosis

Edrophonium is predominantly used in the diagnosis of myasthenia gravis (MG), a chronic autoimmune neuromuscular disorder characterized by varying degrees of weakness of the skeletal muscles. The "Tensilon test" involves administering this compound intravenously to assess muscle strength:

  • Mechanism : this compound inhibits acetylcholinesterase, leading to increased acetylcholine levels at the neuromuscular junction, which temporarily improves muscle strength in patients with MG .
  • Sensitivity and Specificity : The sensitivity of the this compound test for ocular myasthenia gravis is approximately 85%, while for generalized myasthenia gravis it can reach up to 96% .
Test TypeSensitivity (%)Specificity (%)
Ocular Myasthenia Gravis85High
Generalized Myasthenia Gravis96High

Cholinergic Crisis Assessment

In addition to diagnosing MG, this compound can help differentiate between myasthenic crisis and cholinergic crisis, a condition caused by excessive acetylcholine due to overmedication with anticholinesterase drugs. A positive response to this compound may indicate a myasthenic crisis, whereas no improvement suggests a cholinergic crisis .

Therapeutic Applications

Reversal of Muscle Relaxants

This compound is also utilized in surgical settings to reverse the effects of non-depolarizing muscle relaxants such as gallamine and tubocurarine. This application is critical during anesthesia recovery:

  • Dosage : Typically administered at a dose of 10 mg intravenously, with effects manifesting within 30 seconds and lasting approximately 5–10 minutes .
  • Clinical Considerations : Due to its rapid action, it is essential for healthcare providers to monitor patients closely after administration to avoid potential adverse reactions.

Case Studies and Clinical Insights

Several case studies highlight the efficacy and safety of this compound in clinical practice:

  • Case Study 1 : A study involving 300 patients demonstrated that a dosage of 2 mg followed by an additional 8 mg if necessary provided reliable results without significant side effects. The majority exhibited marked improvement in muscle strength post-administration, confirming the diagnosis of MG .
  • Case Study 2 : In pediatric patients suspected of having MG, this compound was administered under controlled conditions. The response was documented through objective measures such as photographic evidence of ptosis improvement before and after drug administration, reinforcing its diagnostic utility .

Safety and Side Effects

While this compound is generally safe when administered under medical supervision, potential side effects include:

  • Bradycardia
  • Increased salivation
  • Nausea
  • Muscle fasciculations

Healthcare providers must be prepared for these reactions, particularly in cases where higher doses are required .

Mécanisme D'action

Edrophonium exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine enhance neuromuscular transmission, thereby improving muscle strength in conditions like myasthenia gravis . This compound binds to the serine-103 allosteric site of acetylcholinesterase, which is distinct from the active site targeted by other inhibitors such as pyridostigmine and neostigmine .

Comparaison Avec Des Composés Similaires

Pharmacological Comparison with Similar Compounds

Edrophonium is compared to other cholinesterase inhibitors and neuromuscular reversal agents (Table 1):

Parameter This compound Neostigmine Pyridostigmine Physostigmine Sugammadex
Mechanism Competitive AChE inhibition Carbamate; irreversible AChE inhibition Carbamate; long-acting AChE inhibition Carbamate; crosses BBB Cyclodextrin; encapsulates rocuronium
Onset 1–2 minutes 5–10 minutes 30–45 minutes 5–10 minutes 1–2 minutes
Duration 5–10 minutes 30–60 minutes 3–6 hours 30–60 minutes Dose-dependent (5–15 minutes)
Clinical Uses Diagnostic for MG, dystonia Reversal of NMB, MG treatment Chronic MG management Glaucoma, central anticholinergic toxicity Reversal of rocuronium-induced NMB
Atropine Requirement Low (10 μg/kg) High (20–40 μg/kg) Not required Not required Not required

Key Comparisons :

  • Potency : Neostigmine is 25–100x more potent than this compound in AChE inhibition .
  • Reversal of Neuromuscular Block (NMB) : this compound reverses rapacuronium, rocuronium, and cisatracurium but is ineffective against mivacurium . Neostigmine is more reliable for atracurium reversal but slower . Sugammadex outperforms both, achieving TOF ≥0.9 within 2 minutes .
  • Central Effects : Physostigmine, unlike this compound, crosses the BBB, making it useful for central anticholinergic toxicity .

Pharmacokinetic Profiles

  • This compound: Distribution: Triexponential decay in rats, with rapid uptake by non-hepatic tissues . Clearance: Higher in infants (17.8 ml/kg/min) vs. adults (8.3 ml/kg/min) . Half-life: 20–40 minutes in humans .
  • Neostigmine : Longer elimination half-life (50–90 minutes) due to renal and hepatic metabolism .
  • Sugammadex : Binds rocuronium with 1:1 stoichiometry, enabling ultrafast reversal independent of cholinesterase activity .

Recent Advances and Emerging Agents

  • Bis-Isoquinolinium Inhibitors: Three novel compounds show superior AChE/BChE inhibition compared to this compound in vitro but remain less potent than ambenonium .
  • Sugammadex : Redefines NMB reversal with rapid, reliable efficacy, though cost limits widespread use .

Activité Biologique

Edrophonium chloride is a short-acting reversible inhibitor of acetylcholinesterase, primarily used in the diagnosis and treatment of myasthenia gravis (MG) and in certain cases of neuromuscular blockade reversal. Its pharmacological effects are largely attributed to its ability to enhance cholinergic transmission by increasing the levels of acetylcholine at the neuromuscular junction.

This compound functions by binding to the anionic site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which stimulates nicotinic and muscarinic receptors, resulting in increased muscle contraction and other cholinergic effects. The onset of action occurs within 30 to 60 seconds, with effects lasting approximately 10 minutes .

Pharmacokinetics

  • Absorption : Rapidly absorbed after administration.
  • Volume of Distribution :
    • Adults: 1.6±0.4L kg1.6\pm 0.4\,\text{L kg}
    • Children (0.08-10 years): 2.2±1.5L kg2.2\pm 1.5\,\text{L kg}
    • Elderly (65-75 years): 1.8±1.2L kg1.8\pm 1.2\,\text{L kg}
  • Elimination : Primarily renally excreted (67% in urine), with a distribution half-life of 7 to 12 minutes and an elimination half-life ranging from 33 to 110 minutes .

Myasthenia Gravis Diagnosis

The this compound test is a diagnostic tool for myasthenia gravis, where the administration of this compound temporarily alleviates muscle weakness. A positive response is characterized by improved muscle strength following injection, particularly in ocular muscles .

Case Studies

  • Cervical Dystonia : A study evaluated the effects of this compound in patients with cervical dystonia, revealing significant increases in both subjective and objective clinical signs post-injection compared to placebo. Participants exhibited typical muscarinic side effects such as increased sweating and salivation .
  • Blepharospasm : Another study assessed this compound's efficacy in diagnosing blepharospasm. The results indicated that both subjective and objective signs were amplified following this compound administration, distinguishing it from hemifacial spasms where no significant changes occurred .
  • Neurotoxic Envenoming : In a double-blind trial involving patients bitten by the Philippine cobra, this compound significantly improved symptoms such as ptosis and upward gaze endurance compared to placebo, highlighting its potential in acute neurotoxic conditions .

Side Effects

Common side effects associated with this compound include:

  • Bradycardia
  • Increased salivation
  • Sweating
  • Muscle twitching
  • Gastrointestinal disturbances

These side effects stem from enhanced cholinergic activity due to acetylcholine accumulation.

Research Findings

Recent studies have explored this compound's broader implications beyond MG:

  • Neuropathic Pain : this compound has shown potential in mitigating allodynia in animal models, suggesting alterations in central sensorimotor integration pathways .
  • Autonomic Effects : Research indicates that this compound can affect cardiovascular parameters, such as heart rate and blood pressure, without causing arrhythmias during neuromuscular blockade reversal procedures .

Summary Table of Key Findings

Study FocusFindings
Myasthenia GravisTemporary improvement in muscle strength post-edrophonium injection
Cervical DystoniaSignificant increase in clinical signs post-injection; typical muscarinic side effects observed
BlepharospasmAmplified symptoms post-edrophonium; effective diagnostic tool
Neurotoxic EnvenomingSignificant improvement in ptosis and upward gaze endurance post-injection

Q & A

Q. What experimental models are commonly used to study Edrophonium's mechanism of action, and how do they address acetylcholinesterase inhibition?

this compound, a short-acting acetylcholinesterase inhibitor, is typically studied using in vitro enzymatic assays (e.g., Ellman’s method) and in vivo neuromuscular junction models (e.g., rodent phrenic nerve-hemidiaphragm preparations). These models allow quantification of enzyme activity inhibition and muscle response dynamics. Researchers should ensure controlled variables such as pH, temperature, and substrate concentration to minimize confounding factors . For clinical correlations, electromyography (EMG) in myasthenia gravis patients is used, though ethical protocols for human trials must be prioritized .

Q. How do researchers standardize dosing protocols for this compound in preclinical studies?

Dosing protocols are derived from pharmacokinetic studies measuring plasma half-life (7–12 minutes in humans) and dose-response curves. Animal studies often use 0.1–0.2 mg/kg IV to avoid cholinergic crisis. Methodological rigor includes blinding, placebo controls, and stratified randomization to account for inter-species variability .

Q. What are the primary biomarkers used to assess this compound's efficacy in myasthenia gravis research?

Key biomarkers include:

  • Quantitative EMG improvements (e.g., increased compound muscle action potential amplitude).
  • Serum acetylcholinesterase activity levels (measured spectrophotometrically).
  • Clinical symptom scores (e.g., Myasthenia Gravis Foundation of America criteria). Researchers must validate these biomarkers against placebo groups and account for intra-patient variability through repeated measures ANOVA .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different myasthenia gravis subtypes be resolved methodologically?

Contradictions often arise from heterogeneous patient cohorts (e.g., ocular vs. generalized myasthenia). Advanced approaches include:

  • Stratified subgroup analysis based on autoantibody profiles (anti-AChR vs. anti-MuSK).
  • Multicenter trials with standardized diagnostic criteria to increase statistical power.
  • Meta-analyses of historical data to identify trends (e.g., Cochrane reviews), though publication bias must be addressed via funnel plots .

Q. What statistical methods are optimal for analyzing time-dependent effects of this compound in crossover trials?

Mixed-effects models are preferred for repeated-measures designs, as they handle missing data and inter-individual variability. For example, a linear mixed model can isolate the drug’s effect from period or carryover effects. Researchers should report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical significance .

Q. How can researchers design studies to investigate this compound’s potential off-target effects on cardiac function?

  • Electrophysiological studies (e.g., patch-clamp on cardiomyocytes) to assess potassium channel interactions.
  • Telemetry in animal models monitoring heart rate variability post-administration.
  • Retrospective analysis of clinical databases (e.g., FDA Adverse Event Reporting System) using natural language processing to flag cardiovascular events. Ethical oversight is critical due to risks of bradycardia or arrhythmia .

Methodological Challenges and Solutions

Q. What strategies mitigate bias in this compound trials with subjective endpoints (e.g., patient-reported fatigue)?

  • Double-blinding with sham injections to reduce placebo effects.
  • Objective adjunct measures (e.g., accelerometry for muscle endurance).
  • Triangulation of data sources (clinical, biochemical, and electrophysiological) to validate subjective reports .

Q. How can computational modeling enhance this compound research?

Pharmacokinetic/pharmacodynamic (PK/PD) models, such as compartmental analyses, predict drug distribution in neuromuscular tissues. Molecular docking simulations (e.g., AutoDock Vina) can elucidate this compound’s binding affinity to acetylcholinesterase isoforms. These models require validation against empirical data from crystallography or mass spectrometry .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound studies?

  • FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable.
  • Pre-registration of protocols on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known).
  • Open-source code sharing for statistical analyses (e.g., GitHub repositories) .

Ethical Considerations

Q. How should researchers address risks of cholinergic crisis in this compound trials?

  • Informed consent protocols explicitly detailing risks (e.g., bronchospasm, bradycardia).
  • Real-time monitoring with atropine and resuscitation equipment on standby.
  • Exclusion criteria for patients with comorbidities (e.g., asthma, cardiac disease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edrophonium
Reactant of Route 2
Edrophonium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.